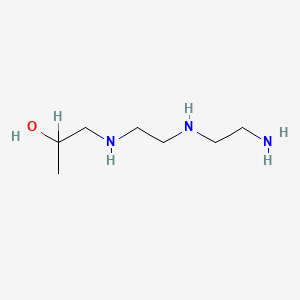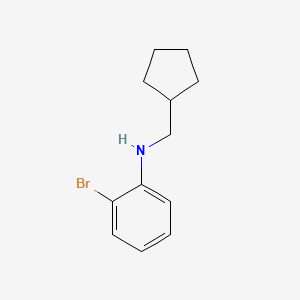![molecular formula C14H24N2O2 B8729001 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile](/img/structure/B8729001.png)
3-[trans-4-(Boc-amino)cyclohexyl]propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[trans-4-(Boc-amino)cyclohexyl]propionitrile: is an organic compound with the molecular formula C14H24N2O2 It is a derivative of cyclohexane, featuring a tert-butyl carbamate group and a cyanoethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile typically involves the reaction of trans-4-(2-cyanoethyl)cyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major product depends on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to produce an active drug. The cyanoethyl group can be modified to enhance the compound’s bioavailability and therapeutic efficacy .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique structural properties make it a valuable additive in materials science .
Mécanisme D'action
The mechanism of action of 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate: This compound has a hydroxyethyl group instead of a cyanoethyl group.
tert-Butyl (trans-4-(2-oxoethyl)cyclohexyl)carbamate: This compound features an oxoethyl group in place of the cyanoethyl group
Uniqueness: 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile is unique due to the presence of the cyanoethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required .
Propriétés
Formule moléculaire |
C14H24N2O2 |
|---|---|
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2-cyanoethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-12-8-6-11(7-9-12)5-4-10-15/h11-12H,4-9H2,1-3H3,(H,16,17) |
Clé InChI |
JTEKKUALVYLNPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(CC1)CCC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenoxy)methyl]thiophene](/img/structure/B8728945.png)











